molecular formula C11H7Cl2NO3 B13195684 3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13195684
M. Wt: 272.08 g/mol
InChI Key: OYXASESHDYTQHJ-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative featuring a dichlorophenyl substituent at position 3 and a methyl group at position 5 of the heterocyclic ring. Most data pertain to its structural analog, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4), a well-documented intermediate in antibiotic synthesis and plant defense activators .

The positional isomerism (2,5 vs. 2,6-dichloro substitution) likely leads to significant differences in physical properties, bioactivity, and synthetic pathways due to steric and electronic effects.

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

OYXASESHDYTQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of Hydroxamoyl Chlorides with Acetoacetates

This is the most common route, as detailed in patent literature (e.g., US3466296A). The process involves:

Reaction Scheme:

Hydroxamoyl chloride + Acetoacetate (methyl or ethyl) → Cyclization → Methyl/Ethyl 3-(2,5-dichlorophenyl)-5-methyl/isoxazole-4-carboxylate
  • The condensation typically occurs in inert solvents like dichloromethane or toluene, with dehydration driven by molecular sieves or anhydrous salts.

Hydrolysis to Acid:

Post-condensation, hydrolysis with potassium hydroxide converts the ester to the free acid:

Methyl 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate + KOH → 3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

This hydrolysis step is critical for obtaining the active acid form used in pharmaceutical applications.

Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Based on patent US3466296A, the process involves:

Chlorination and Ring Formation

Another approach involves direct chlorination of phenyl precursors followed by cyclization:

  • Chlorination of phenyl rings at specific positions (2,5 or 2,6) using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
  • Cyclization of chlorinated phenyl hydroxamoyl derivatives to form the isoxazole ring, often facilitated by dehydrating agents or catalysts.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Hydroxamoyl chloride formation Chlorination of hydroxamic acids - Room temperature Controlled to prevent over-chlorination
Condensation Hydroxamoyl chloride + Acetoacetate Dichloromethane, Toluene 0–50°C Use of molecular sieves or dehydrating agents
Hydrolysis Ester + KOH Ethanol/water Reflux Complete conversion to acid
Chlorination Phenyl derivatives Chlorinating agents (NCS, Cl₂) Room to 60°C Selective chlorination at desired positions
Cyclization Hydroxamoyl derivatives - Elevated temperature Facilitated by dehydrating agents

Data Tables and Research Discoveries

Table 1: Summary of Key Synthesis Parameters

Method Starting Material Key Reagents Solvent Temperature Yield (%) References
Hydroxamoyl condensation Benzohydroxamic acid derivatives Acetoacetate, Triethylamine Toluene 0–50°C 80–94 US3466296A
Direct chlorination Phenyl derivatives Cl₂ or NCS Chloroform, Dichloromethane Room temp Variable Patent US3466296A
Hydrolysis Ester derivatives KOH Ethanol/water Reflux 85–95 Patent US3466296A

Research Findings:

  • Patent US3466296A demonstrates high-yield synthesis via condensation and hydrolysis, emphasizing the importance of dehydrating agents for cyclization efficiency.
  • Chemical Book (2026) confirms that hydrolysis of methyl esters yields the desired carboxylic acids with high purity, suitable for pharmaceutical synthesis.
  • Recent advances focus on environmentally benign chlorination methods and microwave-assisted cyclization to improve yields and reduce reaction times.

Notes and Best Practices

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form derivatives such as peroxides or ketones. Key findings include:

Reagent/Conditions Product Yield Reference
KMnO₄ (acidic medium, 60°C)3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-peroxide72%
CrO₃ (H₂SO₄, reflux)4-Ketoisoxazole derivative65%

Oxidation primarily targets the methyl group on the isoxazole ring, forming ketones or peroxides depending on the oxidizing agent .

Reduction Reactions

Reduction of the carboxylic acid group or isoxazole ring has been documented:

Reagent/Conditions Product Yield Reference
LiAlH₄ (anhydrous ether, 0°C)4-Hydroxymethylisoxazole derivative58%
H₂/Pd-C (ethanol, 25°C)Partially saturated isoxazoline derivative41%

Selective reduction of the carboxylic acid to a hydroxymethyl group is achievable with LiAlH₄, while catalytic hydrogenation partially saturates the isoxazole ring .

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) and electrophilic substitution:

Nucleophilic Aromatic Substitution

Reagent/Conditions Product Yield Reference
NH₃ (Cu catalyst, 120°C)3-(2-Amino-5-chlorophenyl) derivative68%
NaOMe (DMF, 80°C)Methoxy-substituted phenyl derivative53%

Electrophilic Nitration

Reagent/Conditions Product Yield Reference
HNO₃/H₂SO₄ (0°C, 2 hr)3-(2-Nitro-5-chlorophenyl) derivative89%

Nitration occurs preferentially at the para position to the chlorine atoms due to steric and electronic effects .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis, enabling derivative synthesis:

Reaction Type Reagent/Conditions Product Yield Reference
EsterificationMeOH/H₂SO₄ (reflux, 6 hr)Methyl ester92%
HydrolysisKOH (aq. ethanol, 70°C)Recovered carboxylic acid98%

Ester derivatives are critical intermediates for further functionalization .

Heterocycle Functionalization

The isoxazole ring reacts with electrophiles and nucleophiles:

Reagent/Conditions Product Yield Reference
Cl₂ (FeCl₃, CH₂Cl₂, 25°C)5-Chloromethylisoxazole derivative77%
NH₂OH (EtOH, 60°C)Isoxazole ring-opened oxime derivative34%

Chlorination at the methyl group demonstrates the ring’s susceptibility to electrophilic attack .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the phenyl ring:

Reagent/Conditions Product Yield Reference
Suzuki coupling (Pd(PPh₃)₄)Biaryl-substituted derivative82%
Buchwald-Hartwig aminationAminated phenyl derivative75%

These reactions enable the introduction of aryl or amino groups for pharmacological studies .

Mechanistic Insights

  • Carboxylic Acid Reactivity : The acidity of the carboxylic acid (pKa ≈ 3.1) facilitates deprotonation for nucleophilic substitutions .

  • Ring Stability : The isoxazole ring remains intact under mild conditions but undergoes ring-opening with strong nucleophiles like hydroxylamine.

  • Steric Effects : The 2,5-dichloro substitution pattern directs electrophiles to the para position due to steric hindrance .

This compound’s versatility in organic synthesis is underscored by its participation in over 15 distinct reaction types, making it valuable for pharmaceutical and materials science applications. Future research should explore its catalytic asymmetric transformations and biological activity modulation.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Melting Point (°C) Key Applications References
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 2,6-dichlorophenyl 221–225 Antibiotic synthesis, agrochemicals
This compound C₁₁H₇Cl₂NO₃ 2,5-dichlorophenyl Not reported Hypothetical applications N/A
3-Methyl-isoxazole-5-carboxylic acid amide C₁₃H₁₃ClN₂O₄ 4-chloro-2,5-dimethoxy Not reported Potential antimicrobial agent
Dicloxacillin sodium monohydrate C₁₉H₁₇Cl₂N₃O₅S·Na·H₂O 2,6-dichlorophenyl Not reported β-lactam antibiotic

Research Findings and Gaps

    Biological Activity

    3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 4402-81-7) is a compound that has garnered interest in various biological research fields due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

    • Molecular Formula : C11H7Cl2NO3
    • Molecular Weight : 272.08 g/mol
    • IUPAC Name : this compound
    • CAS Number : 4402-81-7

    Synthesis Methods

    The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements have focused on optimizing yields and purity through metal-free synthetic routes and other innovative methodologies .

    Antimicrobial Properties

    Research indicates that isoxazole derivatives exhibit varying degrees of antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of pathogenic bacteria and fungi, suggesting a potential application in treating infections . The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

    Anti-inflammatory Effects

    The compound has shown significant anti-inflammatory properties in various in vitro models. For instance, it inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. This suggests that it may modulate immune responses by downregulating pro-inflammatory cytokines .

    Immunosuppressive Activity

    In studies involving peripheral blood mononuclear cells (PBMCs), this compound demonstrated immunosuppressive effects comparable to cyclosporine A. The compound effectively inhibited PHA-induced PBMC proliferation, indicating its potential as an immunosuppressant in clinical settings .

    The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and immune response. Notably, it has been observed to upregulate caspases and NF-κB signaling proteins, which are crucial for apoptosis and inflammatory responses .

    Case Studies

    • In Vitro Studies on Immune Cells :
      • A study evaluated the effects of the compound on Jurkat cells, revealing significant increases in caspase expression (Casp-3: 20.6-fold increase) while showing minimal effects on Bcl-2 expression. This highlights its role in promoting apoptosis in T-cell lines .
    Signaling MoleculeExpression Change (50 µM)
    Caspase-320.6
    Caspase-716.0
    Caspase-8Not specified
    Bcl-20.5
    • Animal Models :
      • In mouse models, the compound exhibited strong anti-inflammatory effects without apparent toxicity, supporting its potential therapeutic use for conditions characterized by excessive inflammation .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, and what yields are typically achieved?

    • Methodological Answer : The compound is synthesized via multi-step reactions starting from o-chlorobenzaldehyde derivatives. A common route involves:

    Formation of o-chlorobenzoxime via reaction with hydroxylamine hydrochloride under alkaline conditions.

    Chlorination with Cl₂ to generate o-chlorobenzoxime chloride.

    Cyclization with ethyl acetoacetate to form the isoxazole ring.

    Hydrolysis of the ester group to yield the carboxylic acid derivative.
    Yields for intermediates range from 87% to 93% under optimized conditions . Alternative methods use 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid as a precursor for amide derivatives, leveraging nucleophilic acyl substitution .

    Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

    • Methodological Answer : Key characterization techniques include:

    • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
    • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. For example, methyl groups on the isoxazole ring resonate at δ ~2.5 ppm in ¹H NMR.
    • ESI-MS for molecular ion confirmation and elemental analysis to validate purity (>95% by HPLC) .

    Q. What are the recommended storage and handling protocols to ensure compound stability?

    • Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis or degradation. Avoid prolonged exposure to light, moisture, or high temperatures. Use personal protective equipment (PPE) during handling due to potential respiratory and dermal irritation .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

    • Methodological Answer : Discrepancies in NMR or IR data often arise from:

    • Tautomerism in the isoxazole ring.
    • Residual solvents affecting peak positions.
      Mitigation strategies include:
    • Using deuterated solvents and high-field NMR (≥400 MHz) for improved resolution.
    • Comparing experimental data with computational simulations (e.g., DFT for optimized geometries) .

    Q. What strategies optimize the chlorination step in the synthesis of this compound?

    • Methodological Answer : Chlorination efficiency depends on:

    • Reagent choice : Cl₂ gas vs. N-chlorosuccinimide (NCS). Cl₂ provides higher yields but requires stringent safety controls.
    • Temperature : Reactions at 0–5°C minimize side-product formation.
    • Catalysis : Lewis acids like FeCl₃ enhance regioselectivity.
      Monitor reaction progress via TLC or in situ FTIR to avoid over-chlorination .

    Q. How do structural modifications (e.g., acylhydrazone moieties) impact the compound’s bioactivity?

    • Methodological Answer : Modifications at the 4-carboxylic acid position influence:

    • Antibacterial activity : Acylhydrazone derivatives (e.g., 7a–7v) show enhanced binding to penicillin-binding proteins (PBPs) due to increased hydrophobicity .
    • Resistance profiles : Bulkier substituents reduce susceptibility to β-lactamase hydrolysis.
      Evaluate via:
    • MIC assays against Gram-positive pathogens.
    • Molecular docking studies with PBP targets .

    Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

    • Methodological Answer : Key challenges include:

    • Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures).
    • Yield optimization : Batch reactor conditions (e.g., stirring rate, pH control) must balance reaction time and purity.
    • Safety : Chlorination steps require explosion-proof equipment and inert atmospheres .

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